Biotin-BS
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Overview
Description
Biotin-BS, also known as biotinylated bovine serum albumin, is a derivative of biotin, a water-soluble B-complex vitamin also known as vitamin B7 or vitamin H. Biotin is essential for various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism. This compound is widely used in biochemical and molecular biology applications due to its ability to bind strongly to avidin and streptavidin, making it a valuable tool in various assays and diagnostic techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biotinylated bovine serum albumin involves the covalent attachment of biotin to bovine serum albumin (BSA). This process typically uses biotinylation reagents such as N-hydroxysuccinimide (NHS) esters of biotin. The reaction is carried out under mild conditions to preserve the native structure and function of the protein. The general steps include:
- Dissolving BSA in a suitable buffer (e.g., phosphate-buffered saline).
- Adding the NHS-biotin reagent to the BSA solution.
- Incubating the reaction mixture at room temperature for a specified period.
- Purifying the biotinylated BSA using dialysis or gel filtration to remove unreacted biotin .
Industrial Production Methods
Industrial production of biotinylated proteins, including biotin-BS, often involves large-scale bioreactors and automated purification systems. The process is optimized for high yield and purity, ensuring that the biotinylated product retains its biological activity. Quality control measures, such as mass spectrometry and HPLC, are employed to verify the degree of biotinylation and the integrity of the protein .
Chemical Reactions Analysis
Types of Reactions
Biotin-BS undergoes various chemical reactions, including:
Oxidation: Biotin can be oxidized to form biotin sulfoxide and biotin sulfone.
Reduction: Biotinylated proteins can be reduced to break disulfide bonds, if present.
Substitution: Biotinylation involves nucleophilic substitution reactions where the NHS ester of biotin reacts with primary amines on BSA
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: NHS-biotin or sulfo-NHS-biotin in a buffered aqueous solution
Major Products Formed
Oxidation: Biotin sulfoxide, biotin sulfone.
Reduction: Reduced biotinylated BSA.
Substitution: Biotinylated BSA
Scientific Research Applications
Biotin-BS has a wide range of applications in scientific research:
Chemistry: Used in affinity chromatography to purify biotin-binding proteins.
Biology: Employed in enzyme-linked immunosorbent assays (ELISAs) and Western blotting for detecting specific proteins.
Medicine: Utilized in diagnostic assays for detecting biotinidase deficiency and other metabolic disorders.
Industry: Applied in the production of biotinylated antibodies and other biotinylated reagents for research and diagnostic purposes .
Mechanism of Action
Biotin-BS exerts its effects through the strong and specific binding of biotin to avidin or streptavidin. This interaction is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar range. The binding of biotin to avidin or streptavidin is used to immobilize or detect biotinylated molecules in various assays. The molecular targets include biotin-binding proteins, and the pathways involved are primarily related to the biotin-avidin/streptavidin interaction .
Comparison with Similar Compounds
Biotin-BS is unique due to its strong binding affinity to avidin and streptavidin, making it highly useful in various biochemical applications. Similar compounds include:
Biotinylated peptides: Short peptides biotinylated for use in peptide-based assays.
Biotinylated antibodies: Antibodies conjugated with biotin for use in immunoassays.
Biotinylated nucleotides: Nucleotides conjugated with biotin for use in nucleic acid-based assays
In comparison, this compound offers the advantage of being a larger, more stable molecule that can be used in a variety of applications without significant loss of activity .
Properties
Molecular Formula |
C38H64N6O10S |
---|---|
Molecular Weight |
797.0 g/mol |
IUPAC Name |
(2S)-N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C38H64N6O10S/c1-27(2)24-30(42-37(48)35(46)29(39)25-28-8-4-3-5-9-28)36(47)41-13-15-51-17-19-53-21-23-54-22-20-52-18-16-50-14-12-40-33(45)11-7-6-10-32-34-31(26-55-32)43-38(49)44-34/h3-5,8-9,27,29-32,34-35,46H,6-7,10-26,39H2,1-2H3,(H,40,45)(H,41,47)(H,42,48)(H2,43,44,49)/t29-,30+,31+,32+,34+,35+/m1/s1 |
InChI Key |
DNFUGMMXLDVIQL-JXKBJQKMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)NC(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)C(C(CC3=CC=CC=C3)N)O |
Origin of Product |
United States |
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